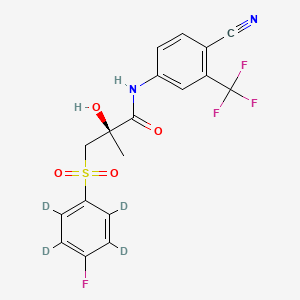

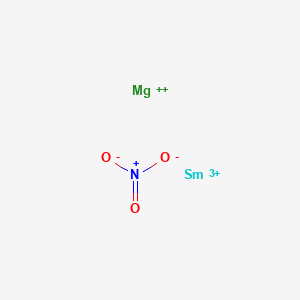

(R)-Bicalutamide-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-Bicalutamide-d4, also known as Casodex-d4, is a synthetic androgen receptor antagonist used in laboratory experiments to study the effects of androgen receptor activation. It is a derivative of the clinically used anti-androgen medication bicalutamide, which is used to treat prostate cancer. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for (R)-bicalutamide-d4.

Wissenschaftliche Forschungsanwendungen

Bicalutamide in Prostate Cancer Treatment

Bicalutamide functions as an androgen receptor antagonist, inhibiting androgen-regulated prostate cell growth and function, which leads to apoptosis and suppression of prostate cancer growth. It is administered orally and is used in men with locally advanced nonmetastatic prostate cancer as immediate therapy, either as an adjuvant to other treatments or as monotherapy as an alternative to surgical or medical castration. Studies have shown that Bicalutamide, particularly when combined with standard care or radiation therapy, offers significant disease-free survival benefits over standard care alone and is generally well tolerated by patients (Wellington & Keam, 2006; Kolvenbag & Blackledge, 1996).

Comparative Efficacy and Tolerability

Research comparing Bicalutamide with other hormonal therapies for prostate cancer, including castration and other antiandrogens, indicates that Bicalutamide may offer comparable survival outcomes with a better quality of life, particularly in terms of sexual interest and physical capacity. The tolerability profile and the impact on health-related quality of life scores make Bicalutamide a viable alternative in men who prioritize maintaining an active lifestyle (Gillatt, 2006).

Application in Breast Cancer Research

Beyond prostate cancer, Bicalutamide's androgen receptor antagonism has been explored in the context of breast cancer. The expression of androgen receptors in breast cancer cells and the efficacy of Bicalutamide in certain patient populations suggest potential avenues for therapy, especially in cases where conventional hormonal therapies are ineffective (Aleksieienko & Lalkin, 2019).

Neuroendocrine Differentiation in Prostate Adenocarcinoma

Bicalutamide's impact on neuroendocrine differentiation in prostate adenocarcinoma represents another area of research interest. This differentiation plays a role in the progression to androgen-independent growth of prostate cancer, and Bicalutamide's effects on serum chromogranin A levels and neuroendocrine cell activity offer insights into potential therapeutic strategies (Sciarra et al., 2006).

Eigenschaften

IUPAC Name |

(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1/i3D,4D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJPYSCBVHEWIU-FTFUYGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)C[C@@](C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Bicalutamide-d4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564308.png)